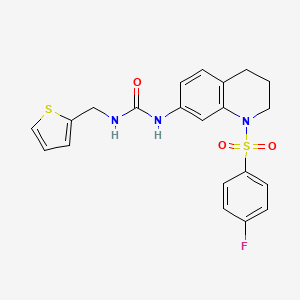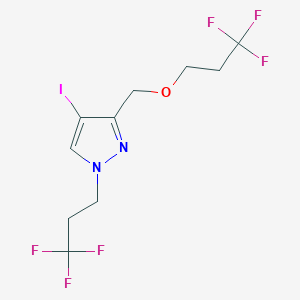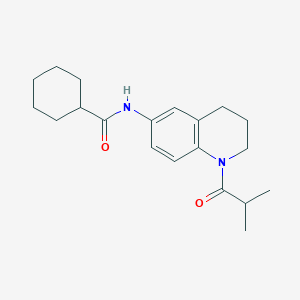
N-(1-异丁酰-1,2,3,4-四氢喹啉-6-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a compound that belongs to the chemical family of tetrahydroquinolines. These compounds have been the subject of considerable research due to their interesting chemical and physical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the reaction of corresponding carboxamides with various reagents. For example, tetrahydroisoquinoline derivatives have been synthesized through reactions involving phenoxymethyloxiranes or secondary amines to afford new propanediol or aminopropanol derivatives respectively (Aghekyan et al., 2015). Moreover, the synthesis of related compounds like 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines has been reported, indicating diverse methods for creating tetrahydroquinoline frameworks (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide would be expected to exhibit typical features of tetrahydroquinoline derivatives, including the presence of a tetrahydroquinoline core attached to a cyclohexanecarboxamide moiety. These structures are often elucidated using methods like IR, NMR spectroscopy, and mass spectrometry (Gein et al., 2011).
Chemical Reactions and Properties
Tetrahydroquinolines typically undergo various chemical reactions, including cycloadditions, Knoevenagel condensations, and reactions with acrylamides and amines. These reactions lead to a wide range of derivatives, showcasing the chemical versatility of the tetrahydroquinoline core (Kasturi & Sharma, 1975).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide would typically include solid-state properties, solubility in various solvents, and melting points. These properties are crucial for determining the compound's suitability for different applications and for designing crystallization and purification strategies.
Chemical Properties Analysis
Chemically, tetrahydroquinoline derivatives exhibit a range of properties depending on their specific functional groups and structure. They may engage in hydrogen bonding, aromatic stacking interactions, and various organic reactions, contributing to their diverse chemical behavior and applications in synthetic chemistry (Sirakanyan et al., 2015).
科学研究应用
合成和衍生物形成
研究人员已经开发了无金属氧化功能化方法,用于合成与N-(1-异丁酰基-1,2,3,4-四氢喹啉-6-基)环己烷甲酰胺密切相关的一类化合物——异喹啉二酮。这些方法涉及C(sp3)–H键裂解、烷基化和分子内环化,为合成4-取代异喹啉-1,3(2H,4H)-二酮衍生物及其转化为四氢呋喃[2,3-c]异喹啉-5(2H)-酮衍生物提供了新的途径(Zhu, Zhou, & Xia, 2016)。
抗菌活性
与N-(1-异丁酰基-1,2,3,4-四氢喹啉-6-基)环己烷甲酰胺结构相似的某些四氢喹啉衍生物已被合成并评估其抗菌性能。这些化合物显示出有希望的抗菌活性,突显了四氢喹啉衍生物在开发新的抗菌剂方面的潜力(Elkholy & Morsy, 2006)。
抗癌应用
一系列1-芳基磺酰基-6-(N-羟基丙烯酰胺)四氢喹啉已被开发为有效的组蛋白去乙酰化酶(HDAC)抑制剂。这些化合物对前列腺癌细胞表现出显著的细胞毒性,其中一种化合物显示出明显的抗-HDAC和抗增殖活性,导致在异种移植瘤模型中抑制肿瘤生长(Liu et al., 2015)。
新颖的合成方法
已经开发了创新的合成方法,用于通过铜催化的丙烯酰胺自由基氨基芳基化反应构建异喹啉-1,3-二酮。该过程利用顺序自由基加成和环化途径,为合成有机化学领域做出了贡献,可能为与N-(1-异丁酰基-1,2,3,4-四氢喹啉-6-基)环己烷甲酰胺相关的化合物合成提供新途径(Xia et al., 2016)。
未来方向
属性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h10-11,13-15H,3-9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMIPCNFEUMDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

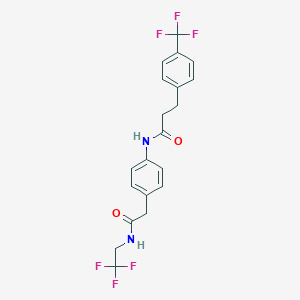
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)

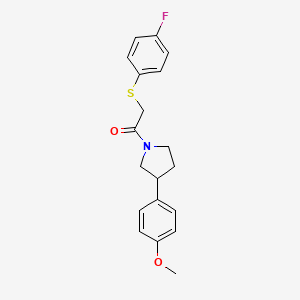

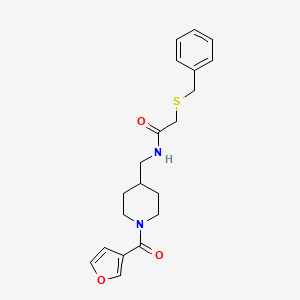
![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)
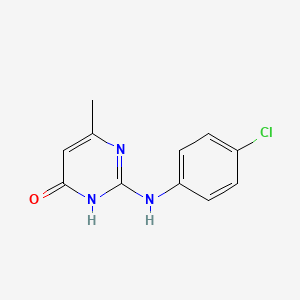
![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)
